

Application Notes and Experimental Protocols for 4-Methyl-3-sulfamoylbenzoic Acid

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Compound of Interest

Compound Name: **4-Methyl-3-sulfamoylbenzoic acid**

Cat. No.: **B1361579**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-sulfamoylbenzoic acid is a sulfonamide derivative with potential applications in pharmaceutical research and development. While comprehensive studies on this specific molecule are not extensively documented in publicly available literature, its structural similarity to other well-characterized sulfamoylbenzoic acids, such as 4-chloro-3-sulfamoylbenzoic acid, provides a strong basis for predicting its chemical properties and biological activities. This document outlines potential applications, detailed experimental protocols adapted from related compounds, and relevant data for guiding research efforts.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Methyl-3-sulfamoylbenzoic acid** is presented below.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₄ S	[1] [2]
Molecular Weight	215.23 g/mol	[2]
Melting Point	267-269 °C	[2]
Predicted pKa	3.84 ± 0.10	[2]
Predicted XlogP	0.4	[1]
CAS Number	20532-05-2	[2]

Potential Applications

Based on the known activities of structurally related sulfonamides, **4-Methyl-3-sulfamoylbenzoic acid** is a candidate for investigation in the following areas:

- **Diuretic Activity:** Sulfamoylbenzoic acids are the foundational structures for many loop diuretics. These compounds typically function by inhibiting the Na⁺-K⁺-2Cl⁻ symporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to increased excretion of salt and water.[\[3\]](#)
- **Antihypertensive Agents:** By promoting diuresis, this compound could contribute to the lowering of blood pressure.[\[4\]](#)
- **Antimicrobial Properties:** The sulfonamide moiety is a well-known pharmacophore for antimicrobial agents that act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
- **Enzyme Inhibition:** Derivatives of sulfamoylbenzoic acid have shown inhibitory activity against ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), which are involved in purinergic signaling.[\[3\]](#)[\[5\]](#) This suggests potential applications in thrombosis, inflammation, and cancer research.[\[3\]](#)

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and analysis of the closely related compound, 4-chloro-3-sulfamoylbenzoic acid. Researchers should consider these as a starting point, and optimization will likely be necessary.

Protocol 1: Synthesis of 4-Methyl-3-sulfamoylbenzoic Acid

This two-step synthesis involves the chlorosulfonation of p-toluic acid followed by amination.

Step 1: Chlorosulfonation of p-Toluic Acid

- In a suitable reactor equipped with a stirrer and operating in a fume hood, carefully add chlorosulfonic acid.
- While stirring, gradually add p-toluic acid. It is crucial to maintain the reaction temperature below 40°C during this addition.
- After the complete addition of p-toluic acid, slowly heat the mixture to 130°C.
- Maintain this temperature for several hours to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature.
- Pour the cooled mixture onto a mixture of ice and water to precipitate the product, 4-methyl-3-(chlorosulfonyl)benzoic acid.
- Filter the crude product and wash it thoroughly with cold water to remove any residual chlorosulfonic acid.

Step 2: Amination of 4-Methyl-3-(chlorosulfonyl)benzoic Acid

- Suspend the dried 4-methyl-3-(chlorosulfonyl)benzoic acid in a reactor containing concentrated ammonia water, ensuring the temperature is maintained below 30°C.
- Stir the resulting mixture for several hours at 30°C.
- To decolorize the solution, heat the mixture to 60°C and add activated carbon. Stir for 30 minutes.

- Cool the mixture and filter to remove the activated carbon.
- Acidify the filtrate with hydrochloric acid to a pH of 2. This will precipitate the final product, **4-methyl-3-sulfamoylbenzoic acid**, as a white solid.
- Filter the precipitated solid, wash with water, and dry under a vacuum.

Protocol 2: Purification by Recrystallization

Further purification of the synthesized compound can be achieved through recrystallization.

- Dissolve the crude **4-methyl-3-sulfamoylbenzoic acid** in a minimum amount of a hot solvent, such as water or an ethanol-water mixture.
- If insoluble impurities are present, perform a hot filtration to remove them.
- Allow the solution to cool slowly to room temperature.
- To maximize crystal formation, further cool the solution in an ice bath.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of the cold solvent.
- Dry the crystals under a vacuum.

Protocol 3: Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

The purity of **4-methyl-3-sulfamoylbenzoic acid** can be assessed using reverse-phase HPLC.

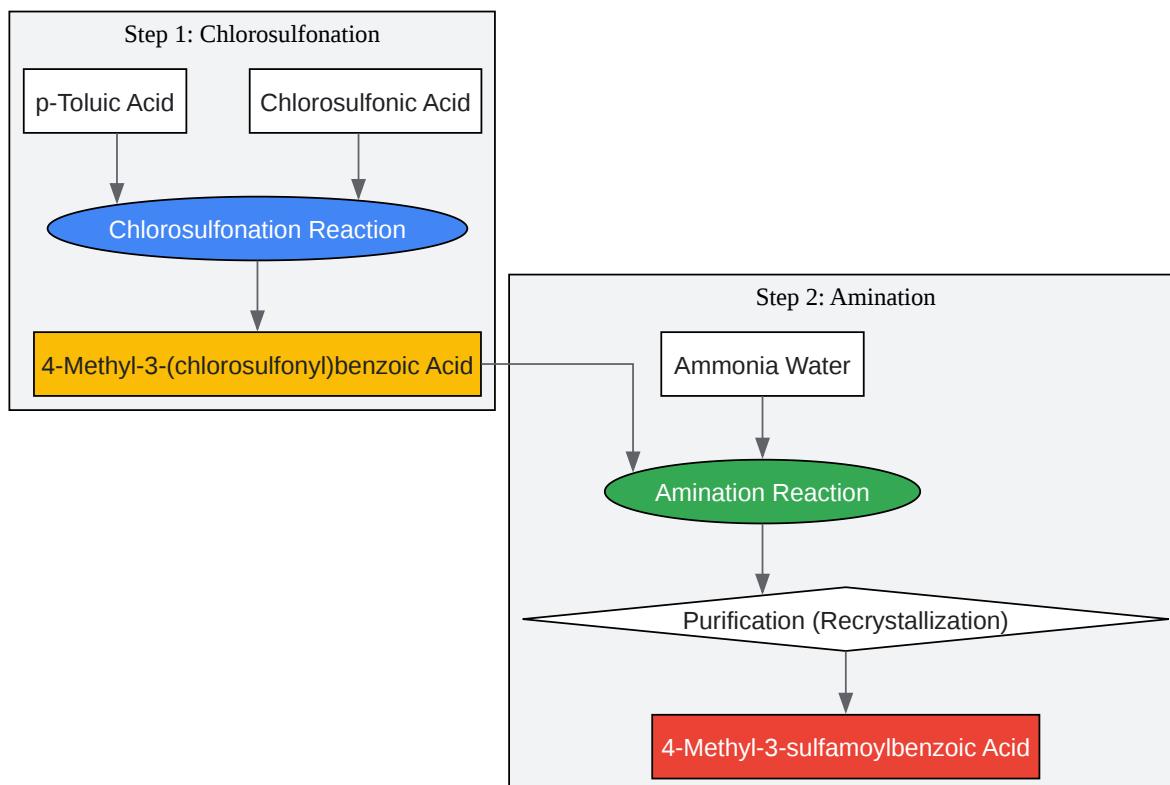
[6]

Parameter	Method Details
Instrumentation	HPLC system with a UV detector
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
Mobile Phase	A gradient of acetonitrile and water (with 0.1% formic acid or other suitable buffer)
Flow Rate	1.0 mL/min
Detection	UV at a suitable wavelength (e.g., 254 nm)
Injection Volume	10-20 μ L
Column Temperature	25-30 °C

Note: The specific gradient and mobile phase composition should be optimized for the best separation.

Visualized Workflows and Pathways

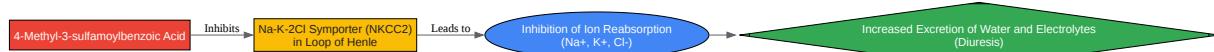
Synthesis Workflow



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Caption: A workflow diagram illustrating the two-step synthesis of **4-Methyl-3-sulfamoylbenzoic acid**.

Potential Mechanism of Action: Diuretic Effect



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Caption: The potential mechanism of diuretic action via inhibition of the NKCC2 symporter.

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